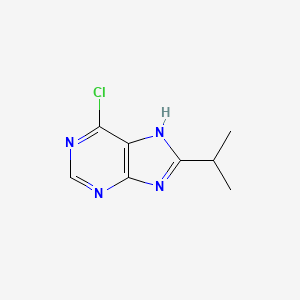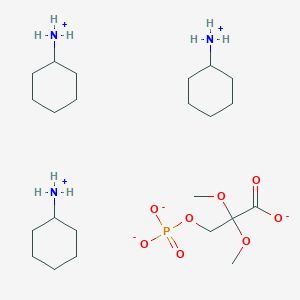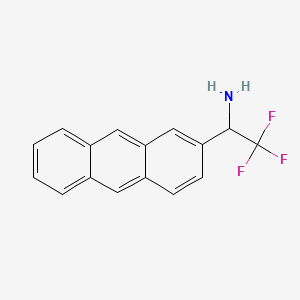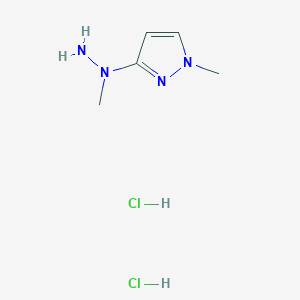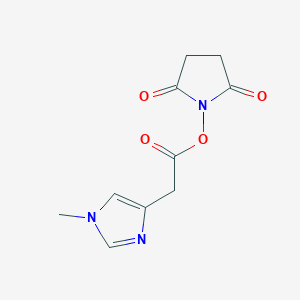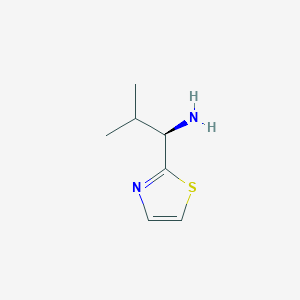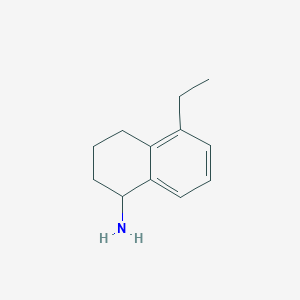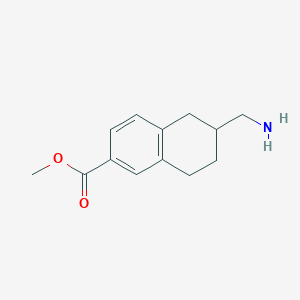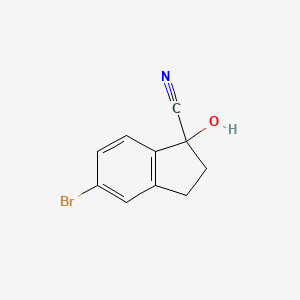
4-(3-Methylphenoxy)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylphenoxy)-1-butanol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by a phenoxy group attached to a butanol chain, with a methyl substituent on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-butanol typically involves the reaction of 3-methylphenol with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
3-Methylphenol+1-BromobutaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylphenoxy)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: 4-(3-Methylphenoxy)butanone or 4-(3-Methylphenoxy)butanal.
Reduction: 3-Methylphenol.
Substitution: 4-(3-Methylphenoxy)-1-chlorobutane or 4-(3-Methylphenoxy)-1-aminobutane.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylphenoxy)-1-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3-Methylphenoxy)-1-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the butanol chain can affect the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphenol: A precursor in the synthesis of 4-(3-Methylphenoxy)-1-butanol.
4-(3-Methylphenoxy)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-(3-Methylphenoxy)butanone: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific combination of a phenoxy group with a butanol chain, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
4-(3-methylphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
RVOTUUDTILWOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




